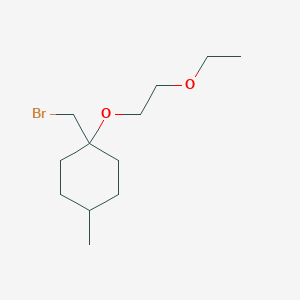

1-(Bromomethyl)-1-(2-ethoxyethoxy)-4-methylcyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H23BrO2 |

|---|---|

Molecular Weight |

279.21 g/mol |

IUPAC Name |

1-(bromomethyl)-1-(2-ethoxyethoxy)-4-methylcyclohexane |

InChI |

InChI=1S/C12H23BrO2/c1-3-14-8-9-15-12(10-13)6-4-11(2)5-7-12/h11H,3-10H2,1-2H3 |

InChI Key |

FVVNTHKYGJRDIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1(CCC(CC1)C)CBr |

Origin of Product |

United States |

Biological Activity

1-(Bromomethyl)-1-(2-ethoxyethoxy)-4-methylcyclohexane is a compound that has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its bromomethyl group attached to a cyclohexane ring, which is further substituted with an ethoxyethoxy group and a methyl group. Its molecular formula is C12H17BrO3, indicating a relatively complex structure conducive to various interactions within biological systems.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structural features:

- Protease Inhibition : Similar compounds have been studied for their ability to inhibit cysteine proteases, which are crucial in various physiological processes and viral replication cycles, particularly in the context of SARS-CoV-2. The bromomethyl group may facilitate interaction with the active site of these enzymes, potentially leading to effective inhibition .

- Antifungal Activity : Compounds with similar structural motifs have shown promising antifungal properties by disrupting cellular antioxidation systems in pathogenic fungi. The bromomethyl and ethoxy groups may enhance solubility and membrane permeability, allowing for effective cellular uptake .

Case Study 1: Inhibition of Cysteine Proteases

Research has demonstrated that compounds similar to this compound can effectively inhibit the 3C-like protease (3CLpro) of SARS-CoV-2. In vitro assays revealed that even at low concentrations (25 μM), these inhibitors could completely abolish protease activity, indicating a strong potential for therapeutic applications against viral infections .

Case Study 2: Antifungal Efficacy

A study investigating the antifungal properties of redox-active benzaldehydes highlighted how structural analogs can disrupt antioxidant defenses in fungal pathogens. While specific data on this compound is limited, it is hypothesized that its structural characteristics could confer similar antifungal activities through mechanisms involving oxidative stress induction .

Comparative Analysis

The following table summarizes the biological activities observed in structurally related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Protease inhibition | Competitive inhibition at active site |

| Analog A (e.g., fluoromethyl ketones) | Antiviral | Inhibition of viral proteases |

| Analog B (e.g., benzaldehyde derivatives) | Antifungal | Disruption of cellular antioxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.